Cas no 1528695-63-7 (3-ethylfuran-2-carboximidamide)

3-ethylfuran-2-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 3-ethylfuran-2-carboximidamide
- 1528695-63-7
- EN300-1269913
-
- インチ: 1S/C7H10N2O/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H3,8,9)
- InChIKey: UXWOPMZPNQWLHF-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C(=N)N)CC
計算された属性
- せいみつぶんしりょう: 138.079312947g/mol
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 63Ų
3-ethylfuran-2-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1269913-10000mg |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 10000mg |
$4545.0 | 2023-10-02 | ||
Enamine | EN300-1269913-0.05g |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 0.05g |
$972.0 | 2023-06-08 | ||
Enamine | EN300-1269913-10.0g |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 10g |
$4974.0 | 2023-06-08 | ||
Enamine | EN300-1269913-0.25g |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 0.25g |
$1065.0 | 2023-06-08 | ||
Enamine | EN300-1269913-0.5g |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 0.5g |
$1111.0 | 2023-06-08 | ||
Enamine | EN300-1269913-100mg |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 100mg |
$930.0 | 2023-10-02 | ||
Enamine | EN300-1269913-2500mg |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 2500mg |
$2071.0 | 2023-10-02 | ||
Enamine | EN300-1269913-5000mg |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 5000mg |
$3065.0 | 2023-10-02 | ||
Enamine | EN300-1269913-0.1g |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 0.1g |
$1019.0 | 2023-06-08 | ||
Enamine | EN300-1269913-50mg |
3-ethylfuran-2-carboximidamide |
1528695-63-7 | 50mg |
$888.0 | 2023-10-02 |
3-ethylfuran-2-carboximidamide 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
3-ethylfuran-2-carboximidamideに関する追加情報
Research Brief on 3-Ethylfuran-2-carboximidamide (CAS: 1528695-63-7): Recent Advances and Applications
3-Ethylfuran-2-carboximidamide (CAS: 1528695-63-7) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of 3-ethylfuran-2-carboximidamide derivatives as potential inhibitors of bacterial efflux pumps. The researchers utilized a combination of computational modeling and in vitro assays to identify derivatives with enhanced potency against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for further development.
In another study, researchers focused on the anti-inflammatory properties of 3-ethylfuran-2-carboximidamide. The compound was found to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. In vivo experiments using murine models of inflammation showed that treatment with 3-ethylfuran-2-carboximidamide reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and alleviated symptoms of inflammation. These findings underscore the compound's potential as a therapeutic agent for inflammatory diseases.
Additionally, 3-ethylfuran-2-carboximidamide has been investigated for its role in cancer research. A recent preprint article highlighted its ability to inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-3 and caspase-9, suggesting its potential as an anticancer agent. Further studies are needed to evaluate its efficacy and safety in preclinical models.
The synthesis of 3-ethylfuran-2-carboximidamide has also been optimized in recent years. A study published in Organic Process Research & Development described a scalable and cost-effective synthetic route for the compound, which could facilitate its large-scale production for pharmaceutical applications. The new method employs greener solvents and catalysts, aligning with the growing emphasis on sustainable chemistry in drug development.
In conclusion, 3-ethylfuran-2-carboximidamide (CAS: 1528695-63-7) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make it a valuable target for further research. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic profiles to enhance its clinical potential. The ongoing advancements in synthetic methodologies and biological evaluations underscore the compound's significance in the field of chemical biology and pharmaceutical research.
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